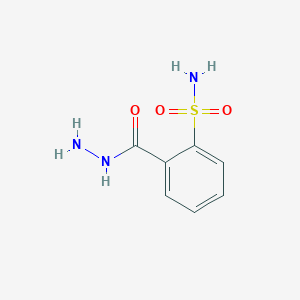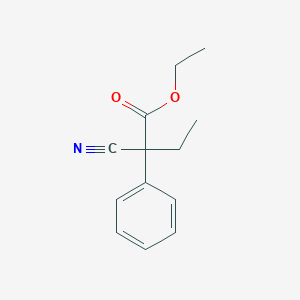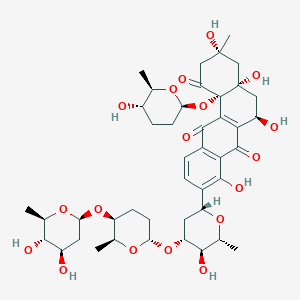
Daidzein-d6
Vue d'ensemble
Description
Daidzein-d6: is a deuterium-labeled derivative of daidzein, a naturally occurring isoflavone found primarily in soybeans and other legumes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. Daidzein itself is known for its various biological activities, including acting as a phytoestrogen, which mimics the effects of estrogen in the body .
Applications De Recherche Scientifique
Daidzein-d6 has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of daidzein in biological systems.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites in vivo.
Biological Studies: Used in studies related to its effects on cardiovascular health, bone density, and hormone-related conditions.
Industrial Applications: Employed in the development of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
Target of Action
Daidzein-d6, a deuterium-labeled form of Daidzein , is a natural isoflavone found in leguminous plants such as soybeans . It is a phytoestrogen, meaning it has a structure and function similar to human estrogens . It has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors, inhibiting enzymes, and exhibiting anti-oxidative properties . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of daidzein into various metabolites. Daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol . These metabolites are considered to have a wide range of biological activities and are thought to be the real source of its biological activities .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound can be increased by using nano-formulations such as nanoemulsion and nanosuspension .
Result of Action
The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . It has been shown to have health benefits such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the intake of legume food, especially in East Asians, can affect the amount of this compound ingested . Additionally, the photodegradation of this compound in water can be influenced by the presence of different dissociated forms .
Analyse Biochimique
Biochemical Properties
Daidzein-d6, like its parent compound Daidzein, interacts with several enzymes, proteins, and other biomolecules. It is known to act as a PPAR activator .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has been reported to have anti-inflammatory effects , and it can also influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit anti-inflammatory effects in lipopolysaccharides (LPS)-stimulated RAW264.7 macrophage cell models .
Molecular Mechanism
The molecular mechanisms underlying the action of this compound are complex and involve interactions with several signaling molecules and receptors . Although the specific molecular mechanism is still elusive, it is known that this compound can interact with the PPAR receptor, influencing its activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the number of HDA6 speckles increased during drought stress, suggesting a role in contributing to drought stress tolerance
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects in a stroke model, with beneficial actions observed at dosages of 20 and 30 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is first deglycosylated to large amounts of Daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated Daidzein and hydroxylated Daidzein through methoxylation and hydroxylation by few bacteria, respectively .
Subcellular Localization
It is known that Daidzein, the parent compound of this compound, can be found in the nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Daidzein-d6 typically involves the deuteration of daidzein. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration without affecting the core structure of daidzein .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to achieve high yields and purity of the deuterated product. The use of deep eutectic solvents (DESs) has also been explored to enhance the efficiency and eco-friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Daidzein-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistein: Another isoflavone found in soybeans with similar estrogenic activity.
Glycitein: A less common isoflavone with similar biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness
Daidzein-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic fate and pharmacokinetics compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442180 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291759-05-2 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Daidzein-d6 and why was it synthesized in this study?
A1: this compound is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], this compound was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


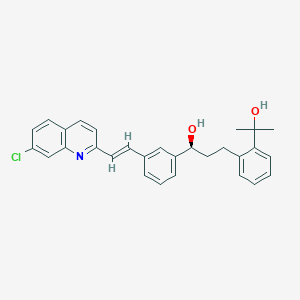


![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
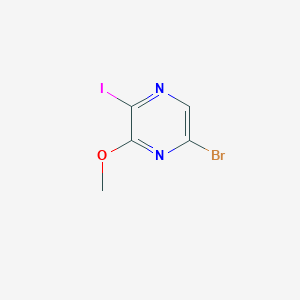

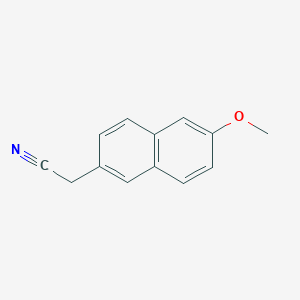

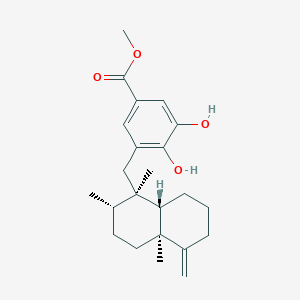

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
